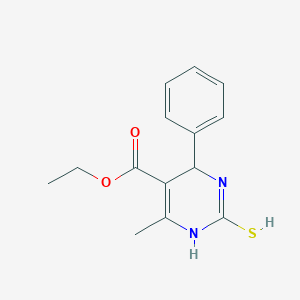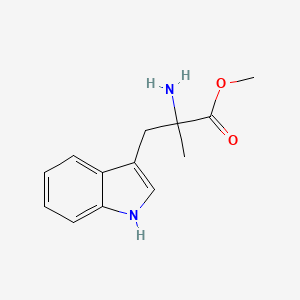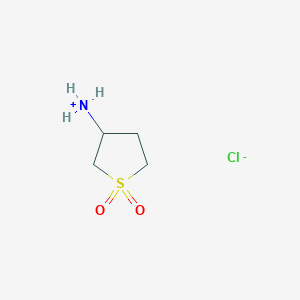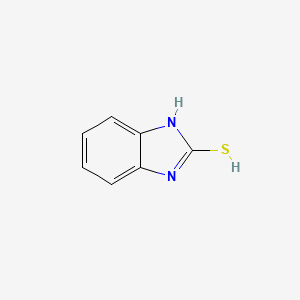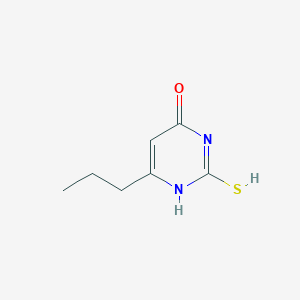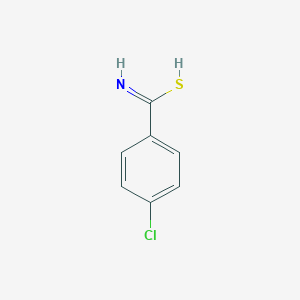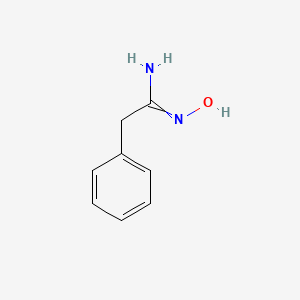
N-Hydroxy-2-phenylacetimidamide
概要
説明
“N-Hydroxy-2-phenylacetimidamide” is a chemical compound with the molecular formula C8H10N2O . It is also known as "N’-hydroxy-2-phenylethanimidamide" .
Synthesis Analysis
The synthesis of “this compound” involves several steps and conditions. Some of the methods include heating in chloroform, multi-step reactions with different solvents like xylene and CH2Cl2, and reactions with other compounds like Et3N .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is approximately 150.18 g/mol .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions and cyclization of chloroacetohydroxamic acids .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 151.163 Da and a monoisotopic mass of 151.063324 Da .科学的研究の応用
Nanoparticle Catalyzed Reactions: N-Hydroxy-2-phenylacetimidamide derivatives can be synthesized through nanoparticle catalyzed reactions, offering high yields and good atom economy. This method provides an efficient way to produce these compounds in aqueous media (Kumar, Saxena, & Gupta, 2013).
Metabolic Activation in Cancer Research: N-Hydroxy derivatives of arylamines and heterocyclic amines, including this compound, are studied for their roles in metabolic activation by human liver sulfotransferases, contributing to understanding the mechanisms of carcinogenesis (Chou, Lang, & Kadlubar, 1995).
Anti-Arthritic and Anti-Inflammatory Properties: Studies on N-(2-hydroxy phenyl) acetamide, a related compound, demonstrate anti-arthritic and anti-inflammatory activities, suggesting potential therapeutic applications for conditions like arthritis (Jawed, Shah, Jamall, & Simjee, 2010).
Biosynthesis in Plants: Research on hydroxyphenylacetic acids, which are related to this compound, has explored their biosynthesis and metabolism in plants, providing insights into natural phenolic products and their pathways (Kindl, 1969).
Antimicrobial Properties: N-(2-hydroxy-4(or 5)-nitro/aminophenyl) benzamide and phenylacetamide derivatives, structurally similar to this compound, exhibit antimicrobial activities against various pathogens, indicating potential applications in developing new antimicrobial agents (Ertan et al., 2007).
Inhibitory Effects on Cancer Cell Proliferation: Studies show that certain derivatives, like N-hydroxy-N(1)-phenyloctanediamide, have inhibitory effects on cancer cell proliferation, suggesting potential for cancer treatment (Gediya et al., 2005).
作用機序
While the exact mechanism of action for “N-Hydroxy-2-phenylacetimidamide” is not specified in the search results, it’s worth noting that N-hydroxy compounds, in general, are known to play a role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can also interact with nitrogen-bearing secondary metabolites and are relevant with respect to detoxification metabolism .
Safety and Hazards
The safety data sheet for “N-Hydroxy-2-phenylacetimidamide” indicates that it may cause skin irritation and serious eye damage . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
特性
IUPAC Name |
N'-hydroxy-2-phenylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBAJYRRIYNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19227-11-3 | |
| Record name | N'-hydroxy-2-phenylethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722581.png)



